molecular formula C26H20N4O4 B2745561 methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate CAS No. 1021074-52-1

methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Cat. No. B2745561
CAS RN: 1021074-52-1
M. Wt: 452.47
InChI Key: JHPZWEFEUQOJCN-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities.

Scientific Research Applications

Mesomorphic Behaviour and Photo-luminescent Property

Research indicates that 1,3,4-oxadiazole derivatives, including compounds similar to methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate, have been synthesized to study their mesomorphic behavior and photoluminescent properties. These compounds exhibit cholesteric and nematic/smectic A mesophases under certain conditions, alongside significant photoluminescence quantum yields, making them potential candidates for use in optical and electronic materials (Han, Wang, Zhang, & Zhu, 2010).

Anti-inflammatory Activity

Substituted 1,3,4-oxadiazoles have demonstrated anti-inflammatory activity in various models, suggesting potential therapeutic applications for compounds within this class. The activity was comparable with standard drugs in some instances, highlighting their relevance in medical research for developing new anti-inflammatory agents (Nargund, Reddy, & Hariprasad, 1994).

Antimicrobial and Anticancer Evaluation

Oxadiazole derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, novel 2-amino-1,3,4-oxadiazole derivatives showed significant activity against Salmonella typhi, indicating their potential as antimicrobial agents. Additionally, some derivatives displayed moderate to excellent anticancer activity against various cancer cell lines, suggesting their applicability in cancer research and therapy development (Salama, 2020; Ravinaik et al., 2021).

Structural Characterization and Chemical Sensing

The structural characterization of oxadiazole derivatives, including their use as spacers in the synthesis of potential angiotensin receptor antagonists, provides insights into their molecular interactions and potential pharmaceutical applications. Moreover, novel anion sensors based on these derivatives have been developed, indicating their utility in chemical sensing applications, particularly for fluoride ions, showcasing their versatility beyond biomedical applications (Meyer et al., 2003; Ma et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-oxadiazoles, have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . Therefore, it is plausible that this compound may interact with a variety of biological targets.

Mode of Action

Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad biological activity spectrum . The presence of the 1,3,4-oxadiazole moiety could contribute to the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of pharmacological activities associated with 1,3,4-oxadiazole derivatives , it is likely that this compound may interact with multiple biochemical pathways, leading to downstream effects.

Result of Action

Given the broad spectrum of pharmacological activities associated with 1,3,4-oxadiazole derivatives , it is likely that this compound may induce a variety of molecular and cellular effects.

properties

IUPAC Name

methyl 4-[[2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4/c1-33-26(32)18-11-13-19(14-12-18)27-23(31)16-30-15-21(20-9-5-6-10-22(20)30)25-29-28-24(34-25)17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPZWEFEUQOJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

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